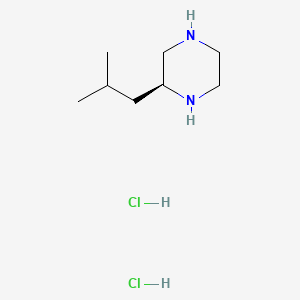

(S)-2-Isobutylpiperazine dihydrochloride

Descripción general

Descripción

(S)-2-Isobutylpiperazine dihydrochloride is a chiral piperazine derivative Piperazines are a class of heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isobutylpiperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Isobutylpiperazine dihydrochloride can undergo various chemical reactions, including:

Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions where one functional group is replaced by another. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, sulfonates

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

(S)-2-Isobutylpiperazine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as its use in developing new drugs for neurological disorders, is ongoing.

Industry: It is employed in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism of action of (S)-2-Isobutylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential.

Comparación Con Compuestos Similares

- 2-Methylpiperazine

- 2-Ethylpiperazine

- 2-Propylpiperazine

Comparison: Compared to these similar compounds, (S)-2-Isobutylpiperazine dihydrochloride is unique due to its chiral nature and specific isobutyl substitution. This structural difference can significantly impact its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design and development.

Actividad Biológica

(S)-2-Isobutylpiperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative, which is characterized by a piperazine ring substituted with an isobutyl group. The presence of the piperazine moiety often correlates with various pharmacological activities, including anxiolytic, antidepressant, and antitumor effects. The dihydrochloride form enhances its solubility in water, facilitating its use in biological assays.

Antitumor Activity

Recent studies have indicated that piperazine derivatives exhibit significant antitumor activity. For instance, compounds structurally related to (S)-2-isobutylpiperazine have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain piperazine derivatives could inhibit cell proliferation effectively:

- IC50 Values : Some compounds achieved IC50 values as low as 6.26 µM against specific lung cancer cell lines (HCC827) and 6.48 µM against another line (NCI-H358), indicating potent antitumor properties .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, has been observed in several studies involving similar compounds. These effects suggest potential applications in treating anxiety and depression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has shown that:

- Substituent Effects : The introduction of various substituents on the piperazine ring can significantly alter the compound's potency and selectivity for different biological targets. For example, modifications at specific positions on the piperazine or isobutyl chain can enhance or reduce activity against cancer cells or influence neuropharmacological profiles .

Case Studies

Several case studies have explored the effects of piperazine derivatives in clinical settings:

- Antidepressant Effects : A clinical trial investigated the efficacy of a related piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to baseline measurements .

- Anxiolytic Activity : Another study focused on the anxiolytic potential of a closely related compound, showing marked improvements in anxiety scores among participants after treatment .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2S)-2-(2-methylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTGHACPXVRWBK-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724911 | |

| Record name | (2S)-2-(2-Methylpropyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240620-73-8 | |

| Record name | (2S)-2-(2-Methylpropyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.